2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Description
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H21FN6OS and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.14815865 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as voriconazole, are used for the treatment of fungal infections . They exhibit excellent antifungal activity against a wide range of yeasts and filamentous fungi .
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting key enzymes or disrupting critical biological processes, leading to the death of the pathogenic organisms .
Biochemical Pathways
Similar compounds are known to interfere with the synthesis of essential components of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Result of Action
Similar compounds are known to cause cell death in pathogenic organisms by disrupting critical biological processes .
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6OS/c1-3-12-14(19)16(21-11-20-12)24-6-4-7-25(9-8-24)18-22-13-5-10-27-15(13)17(26)23(18)2/h5,10-11H,3-4,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOVYGYVTXEBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC4=C(C(=O)N3C)SC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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